
(4-Phenoxythiophen-3-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenoxythiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C17H14O2S. It is a member of the thiophene family, which is known for its aromatic properties and diverse applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxythiophen-3-yl)(phenyl)methanol typically involves the nucleophilic aromatic substitution reaction. This reaction is characterized by the replacement of a substituent in an aromatic ring with a nucleophile. The reaction conditions often require the presence of strongly electron-attracting groups and very basic nucleophilic reagents .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(4-Phenoxythiophen-3-yl)(phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like halogens (Cl2, Br2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
(4-Phenoxythiophen-3-yl)(phenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (4-Phenoxythiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to donate electrons and neutralize free radicals. Additionally, its potential antimicrobial effects may result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene derivatives: Known for their antimicrobial and antioxidant properties.
Thiophene derivatives: Widely used in pharmaceuticals and materials science.
Uniqueness
(4-Phenoxythiophen-3-yl)(phenyl)methanol stands out due to its unique combination of a phenoxythiophene moiety and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C17H14O2S |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(4-phenoxythiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C17H14O2S/c18-17(13-7-3-1-4-8-13)15-11-20-12-16(15)19-14-9-5-2-6-10-14/h1-12,17-18H |
Clave InChI |
PEQSIZSRMVGKES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CSC=C2OC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B15241987.png)
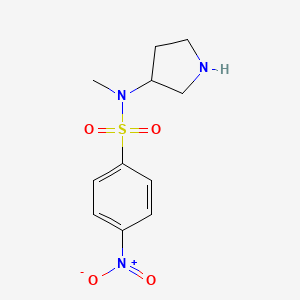
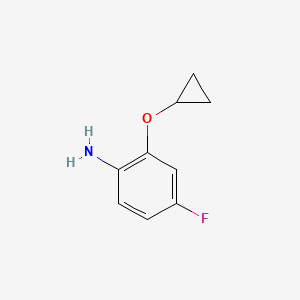
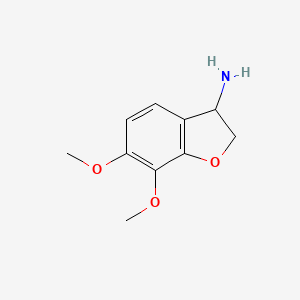

![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15242024.png)
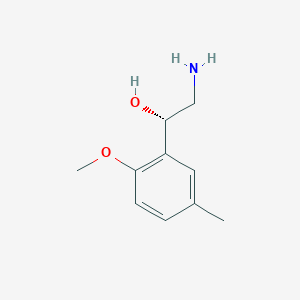

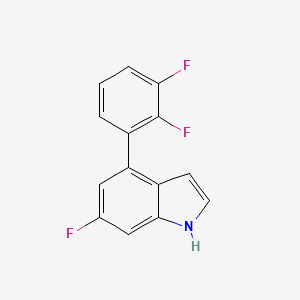
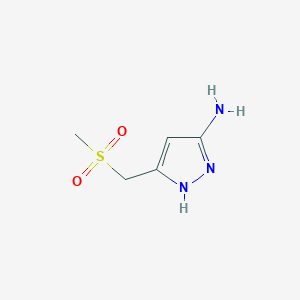
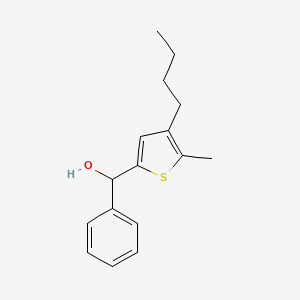
![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)


